molecular formula C10H8O3 B3049813 3-hydroxy-2-methyl-4H-chromen-4-one CAS No. 22105-10-8

3-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B3049813
CAS No.: 22105-10-8
M. Wt: 176.17 g/mol
InChI Key: SXIOXEUODKJBEP-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-4H-chromen-4-one is a compound belonging to the class of flavonoids, specifically a hydroxy-substituted flavone. Flavonoids are secondary metabolites of plants and are known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties . The structure of this compound consists of a benzopyran ring system with a hydroxy group at the 3-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-methyl-4H-chromen-4-one can be achieved through various methods. One common approach involves the aldol condensation of 2-hydroxyacetophenone with an appropriate aldehyde, followed by cyclization to form the chromenone structure . Another method involves the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid . The reaction conditions typically involve heating the reactants under reflux to facilitate the formation of the chromenone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Comparison with Similar Compounds

3-Hydroxy-2-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:

    3-Hydroxyflavone: Similar structure but lacks the methyl group at the 2-position.

    2-Methyl-4H-chromen-4-one: Lacks the hydroxy group at the 3-position.

    4H-Chromen-4-one: The parent compound without any substituents.

These comparisons highlight the uniqueness of this compound in terms of its structure and biological activities.

Properties

IUPAC Name

3-hydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIOXEUODKJBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438850
Record name 3-hydroxy-2-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22105-10-8
Record name 3-hydroxy-2-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-dihydro-2-methyl-4H-1-benzopyran-4-one (1.62 g) is dissolved in ethanol 95% (50 ml) and the solution is refluxed under stirring. In 10-15 minutes isoamylnitrite (8 ml) and concentrated HCl (40 ml) are added drop by drop. Heating and stirring are stopped, and the resulting mixture is allowed to stand ca. 2 hours. Then water (200 ml) is added until precipitation of a white solid. The solvent is evaporated, obtaining a solid product which is dissolved in a little volume of chloroform and purified on silica gel in equilibrium with the same solvent. The purified product contains a low percentage of yellow impurities which can be completely eliminated by crystallisation in acetone. The residual solvent is then eliminated, obtaining 0.97 g of 3-hydroxy-2-methyl-4H-1-benzopyran-4-one (colourless crystals; m.p.=179-180° C.; IR: 1632, 1666 e 3301 cm−1; yield=51%).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-2-methyl-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
3-hydroxy-2-methyl-4H-chromen-4-one
Reactant of Route 3
3-hydroxy-2-methyl-4H-chromen-4-one
Reactant of Route 4
3-hydroxy-2-methyl-4H-chromen-4-one
Reactant of Route 5
3-hydroxy-2-methyl-4H-chromen-4-one
Reactant of Route 6
Reactant of Route 6
3-hydroxy-2-methyl-4H-chromen-4-one

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